N-cyclohexyl-2-methylaniline

Beschreibung

BenchChem offers high-quality N-cyclohexyl-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFLOIOTQFYZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902843 | |

| Record name | NoName_3408 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to N-Cyclohexyl-2-methylaniline: Structure, Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of N-cyclohexyl-2-methylaniline, a secondary amine incorporating both aliphatic and aromatic structural motifs. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's chemical identity, physicochemical properties, synthesis, and analytical characterization. While specific applications for N-cyclohexyl-2-methylaniline are not widely documented, its structure is analogous to intermediates used in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3] This guide synthesizes data from established chemical principles and analogous compounds to present a robust scientific profile, including a proposed, field-proven synthetic protocol and a detailed framework for its spectroscopic confirmation.

Chemical Identity and Molecular Structure

N-cyclohexyl-2-methylaniline is defined by a secondary amine nitrogen atom bonded to a cyclohexyl ring and a 2-methylphenyl (o-tolyl) group. This unique combination imparts a distinct set of properties, including high lipophilicity and specific steric hindrance around the nitrogen atom, which influences its reactivity.

Nomenclature and Identifiers

The fundamental identifiers for N-cyclohexyl-2-methylaniline are consolidated below, providing a clear reference for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | N-cyclohexyl-2-methylaniline | |

| CAS Number | 14185-37-6 | [4] |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| InChIKey | QOFLOIOTQFYZFB-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=CC=C1NC2CCCCC2 |

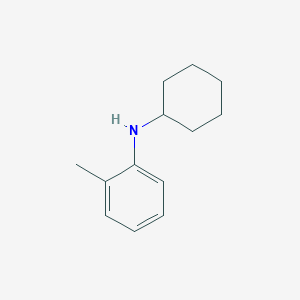

Molecular Structure

The structure consists of a central nitrogen atom bridging a six-membered saturated carbocycle (cyclohexyl) and a benzene ring substituted with a methyl group at the ortho position.

Caption: 2D representation of N-cyclohexyl-2-methylaniline.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction solvents to biological membranes. The properties of N-cyclohexyl-2-methylaniline suggest it is a lipophilic, non-polar molecule with limited aqueous solubility.

Calculated and Experimental Properties

| Property | Value | Details / Source |

| Appearance | Yellow oil | Experimental[4] |

| Boiling Point | 80 - 82 °C | At 0.05 Torr (lit.)[4] |

| XLogP3 | 4.1 | Computed by PubChem |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs |

| Rotatable Bond Count | 2 | Computed by Cactvs[5] |

| Polar Surface Area | 12.03 Ų | Computed by Cactvs[5] |

Interpretation of Properties

The high calculated XLogP3 value of 4.1 indicates significant lipophilicity, predicting poor solubility in water but good solubility in organic solvents like ethers, hydrocarbons, and chlorinated solvents. The presence of a single hydrogen bond donor (the N-H group) and acceptor (the nitrogen lone pair) allows for some self-association and interaction with polar-aprotic solvents, but these are largely overshadowed by the hydrophobic character of the two large carbocyclic moieties. This profile is typical for synthetic intermediates designed to be carried through organic-phase reactions and purified via silica gel chromatography or distillation.

Synthesis and Purification

While multiple synthetic routes could be envisioned, reductive amination represents one of the most reliable and widely adopted methods for preparing secondary amines of this type. It offers high yields and utilizes readily available starting materials. A plausible synthesis involves the reaction of 2-methylaniline (o-toluidine) with cyclohexanone.

Rationale for Synthetic Strategy

Reductive amination is a robust C-N bond-forming reaction. The process begins with the formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the target amine. The choice of a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) is critical. STAB is less reactive towards the starting ketone than stronger reducing agents (e.g., NaBH₄), thereby minimizing the formation of cyclohexanol as a byproduct. This selectivity makes it a superior choice for a one-pot reaction, enhancing efficiency and simplifying purification.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of N-cyclohexyl-2-methylaniline.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative methodology based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

-

Reaction Setup: To a solution of 2-methylaniline (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane (DCM, ~0.5 M), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent temperature spikes that could lead to side product formation.

-

Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-cyclohexyl-2-methylaniline.

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is essential. A combination of mass spectrometry and NMR/IR spectroscopy provides a complete analytical picture of the molecule.

Overview of Analytical Workflow

Caption: Logical workflow for the spectroscopic analysis of the final compound.

Mass Spectrometry (MS)

-

Expected Molecular Ion: In accordance with the Nitrogen Rule, the compound has an odd number of nitrogen atoms and an odd nominal molecular weight (189).[6] The high-resolution mass spectrum should show a protonated molecule [M+H]⁺ at m/z 190.160, corresponding to the formula C₁₃H₂₀N⁺.

-

Key Fragmentation: The primary fragmentation pathway for secondary amines is α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen.[6] For N-cyclohexyl-2-methylaniline, two major α-cleavage events are predicted:

-

Loss of a C₅H₁₀ radical from the cyclohexyl ring, leading to a fragment at m/z 120.

-

Loss of the tolyl group, leading to a fragment at m/z 98.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

-

Aromatic Protons (4H): A complex multiplet between ~6.5-7.2 ppm.

-

N-H Proton (1H): A broad singlet, typically between ~3.5-4.5 ppm, which is exchangeable with D₂O.[6]

-

Cyclohexyl Protons (11H): A series of broad, overlapping multiplets in the aliphatic region, ~1.0-3.5 ppm. The single proton on the carbon attached to the nitrogen (the methine proton) will be the most downfield of this group.

-

Methyl Protons (3H): A sharp singlet around ~2.1-2.3 ppm.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 10 unique signals (due to symmetry in the cyclohexyl ring).

-

Aromatic Carbons: Six signals in the ~110-150 ppm region.

-

Cyclohexyl Carbons: Four signals in the aliphatic region (~25-60 ppm). The carbon directly attached to the nitrogen will be the most deshielded in this group, appearing around 50-60 ppm.[6]

-

Methyl Carbon: A single signal around 17-20 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic medium-to-sharp absorption band in the region of 3350-3450 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C Bends: Signals in the 1500-1600 cm⁻¹ region.

Reactivity and Potential Applications

The reactivity of N-cyclohexyl-2-methylaniline is governed by the secondary amine and the electron-rich aromatic ring. The amine can be further alkylated, acylated, or used in coupling reactions. The aromatic ring is activated towards electrophilic substitution, although the bulky N-cyclohexyl group provides significant steric hindrance, directing reactions primarily to the para position.

Given its structure, N-cyclohexyl-2-methylaniline is a valuable, albeit specialized, synthetic intermediate. Analogous N-alkylated anilines are foundational in several industries:

-

Pharmaceuticals: Substituted anilines are core components of many APIs.[3] The lipophilic nature of the cyclohexyl group could be leveraged to improve membrane permeability or target specific protein binding pockets.

-

Agrochemicals: Many herbicides and fungicides are derived from aniline precursors.[2]

-

Dyes and Pigments: N-alkylation of anilines is a common strategy to tune the color and solubility of azo and other dye classes.[1]

Safety and Handling Profile

No specific safety data sheet (SDS) for N-cyclohexyl-2-methylaniline is readily available. Therefore, a conservative safety assessment must be based on structurally similar compounds, such as N-cyclohexylaniline and other toxic aniline derivatives.[7][8]

-

Hazard Analysis: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[9][10] May cause serious skin and eye irritation or damage.[7][11] Chronic exposure to aniline derivatives can pose risks to the central nervous system, liver, and kidneys.[8][12]

-

Recommended Handling and PPE:

-

Work in a well-ventilated chemical fume hood.

-

Wear standard personal protective equipment: safety goggles, a lab coat, and nitrile or neoprene gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous organic chemicals.

Conclusion

N-cyclohexyl-2-methylaniline is a well-defined chemical entity with a distinct physicochemical profile dominated by its lipophilicity and secondary amine functionality. While not a widely commercialized product itself, its synthesis is straightforward via established methods like reductive amination. Its true value lies in its potential as a specialized building block for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides the necessary foundational knowledge for any scientist looking to synthesize, characterize, or utilize this compound in their research and development endeavors.

References

-

PubChem. N-cyclohexyl-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. N-[(1R)-1-cyclohexylprop-2-enyl]-2-methylaniline. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(1R-1-cyclohexylprop-2-enyl_-2-methylaniline]([Link]

-

LookChem. N-cyclohexyl-4-methylaniline. [Link]

-

PrepChem.com. Synthesis of 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane. [Link]

- Google Patents.

- Google Patents. Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.

-

FooDB. Showing Compound N-Methylaniline (FDB003963). [Link]

-

Wikipedia. N-Methylaniline. [Link]

-

MSPL. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing. [Link]

-

ResearchGate. Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. [Link]

-

Bloom Tech. What is N-Methylaniline Used For?. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Chemsrc. 2,4-dibromo-N-cyclohexyl-N-methylaniline. [Link]

-

Yufeng. The uses of N-methylaniline. [Link]

Sources

- 1. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. echemi.com [echemi.com]

- 4. FCKeditor - Resources Browser [mobileroadie.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.ie [fishersci.ie]

- 8. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The uses of N-methylaniline [yufenggp.com]

An In-depth Technical Guide to the Thermodynamic Properties of N-cyclohexyl-2-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Thermodynamic Properties in Pharmaceutical Development

N-cyclohexyl-2-methylaniline, a substituted aniline derivative, represents a class of molecules frequently encountered as intermediates or scaffolds in the synthesis of active pharmaceutical ingredients (APIs). While its direct therapeutic application is not the focus, the thermodynamic properties of such a molecule are of paramount importance for the entire drug development lifecycle. From ensuring the safety and predictability of a chemical reaction during scale-up to modeling its behavior in biological systems, a thorough understanding of its enthalpy, entropy, and Gibbs free energy is not merely academic—it is a cornerstone of robust and reliable science.

This guide provides a comprehensive framework for the experimental determination and computational validation of the key thermodynamic properties of N-cyclohexyl-2-methylaniline. It is structured not as a rigid protocol, but as a strategic guide for the senior application scientist, emphasizing the causal relationships behind experimental choices and the establishment of self-validating workflows. We will explore the methodologies required to build a complete thermodynamic profile, ensuring data integrity and providing the authoritative grounding necessary for critical development decisions.

Part 1: Foundational Properties and Phase Behavior Analysis

Before delving into complex energetic properties, a baseline understanding of the material's physical states and transitions is essential. This is primarily achieved through Differential Scanning Calorimetry (DSC), a powerful thermoanalytical technique.

Expertise in Action: Why DSC is the Method of Choice

DSC is selected for its precision in detecting the heat flow associated with phase transitions. For a substance like N-cyclohexyl-2-methylaniline, which is likely a liquid or low-melting solid at room temperature, DSC allows us to precisely determine its melting point, heat of fusion (ΔfusH), and heat capacity (Cp). This information is critical for downstream process design, such as crystallization and purification, and for establishing the compound's stable storage conditions.

Experimental Protocol: Determining Phase Behavior via DSC

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity N-cyclohexyl-2-methylaniline into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent mass loss due to volatilization during the experiment, a common issue with aniline derivatives.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the expected temperature range. This step is non-negotiable for ensuring the trustworthiness of the data.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 50 °C).

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions. The second scan is often used for analysis as it provides data on a sample with a consistent thermal history.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting (melting point) and the integrated peak area, which corresponds to the enthalpy of fusion.

Visualizing the Workflow

Caption: Workflow for DSC Analysis of Phase Behavior.

Part 2: The Cornerstone of Thermochemistry: Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) is arguably the most critical thermodynamic parameter. It quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. This value is indispensable for calculating the heat of any reaction involving the title compound, which is fundamental to chemical process safety and reactor design.

Expertise in Action: Combustion Calorimetry as the Gold Standard

For organic compounds like N-cyclohexyl-2-methylaniline (C₁₃H₁₉N), the most accurate and authoritative method for determining the enthalpy of formation is via combustion calorimetry. The compound is completely combusted in a high-pressure oxygen environment, and the precise measurement of the heat released allows for the calculation of the enthalpy of combustion (ΔcH°). Through Hess's Law, this value is then used to derive the enthalpy of formation. This multi-step, indirect approach is a self-validating system; the accuracy of the final ΔfH° is contingent on the purity of the sample, the completeness of combustion, and the precise calibration of the calorimeter.

Experimental Protocol: Combustion Calorimetry

-

Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of N-cyclohexyl-2-methylaniline is prepared. A small amount of water is added to the bomb to ensure all nitric acid formed from the nitrogen in the sample is in aqueous solution.

-

Bomb Assembly: The sample is placed in a crucible inside the calorimetric bomb. The bomb is then sealed and pressurized with high-purity oxygen (approx. 30 atm).

-

Calorimeter Setup: The bomb is submerged in a precisely known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored with high precision (e.g., a Beckmann thermometer or a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.

-

Data Analysis:

-

The temperature change (ΔT) is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

The energy equivalent of the calorimeter (the "calorimeter constant"), determined by combusting a certified standard like benzoic acid, is used to calculate the total heat released.

-

Corrections are applied for the formation of nitric acid from the nitrogen atom and for the combustion of the fuse wire.

-

The standard enthalpy of combustion (ΔcH°) is calculated.

-

Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation (ΔfH°) of N-cyclohexyl-2-methylaniline is determined via Hess's Law based on the balanced combustion reaction: C₁₃H₁₉N(l) + 18.25 O₂(g) → 13 CO₂(g) + 9.5 H₂O(l) + 0.5 N₂(g)

-

Visualizing the Logic

Caption: Hess's Law application for determining Enthalpy of Formation.

Part 3: Vapor Pressure and Enthalpy of Vaporization

The transition from a liquid to a gas phase is a critical equilibrium property. The vapor pressure of N-cyclohexyl-2-methylaniline dictates its volatility, which has implications for handling, purification via distillation, and potential inhalation exposure. The enthalpy of vaporization (ΔvapH) is the energy required for this phase change and is essential for designing distillation processes and for relating thermodynamic data between the liquid and gas phases.

Expertise in Action: The Static Method for Precision Measurement

For compounds with relatively low volatility, the static method provides a direct and reliable measurement of vapor pressure. This involves introducing a pure sample into an evacuated, temperature-controlled chamber and measuring the equilibrium pressure exerted by the vapor. This method is chosen over dynamic methods because it is a true equilibrium measurement, minimizing kinetic effects and providing high-quality data suitable for thermodynamic analysis via the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Determination by the Static Method

-

Apparatus Setup: A sample of N-cyclohexyl-2-methylaniline is placed in a thermostatted vessel connected to a vacuum line and a high-precision pressure transducer (e.g., a capacitance manometer). The sample must be thoroughly degassed via several freeze-pump-thaw cycles to remove dissolved air.

-

Equilibration: The vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal and phase equilibrium. This may take several hours.

-

Measurement: The equilibrium vapor pressure is recorded at a specific temperature.

-

Temperature Variation: The temperature of the bath is systematically varied, and the vapor pressure is measured at each new equilibrium point, generating a dataset of pressure versus temperature (P-T).

-

Data Analysis: The Clausius-Clapeyron equation, in its integrated form (ln(P) = -ΔvapH/R * (1/T) + C), is applied. A plot of ln(P) versus 1/T yields a straight line.

-

Result Calculation: The slope of the line is equal to -ΔvapH/R, from which the enthalpy of vaporization can be accurately calculated. The gas constant, R, is a known value.

Summarizing Key Thermodynamic Data

The following table structure should be used to collate the experimental data for N-cyclohexyl-2-methylaniline.

| Thermodynamic Property | Symbol | Measured Value | Units | Method Used |

| Melting Point | Tm | TBD | K | Differential Scanning Calorimetry |

| Enthalpy of Fusion | ΔfusH | TBD | kJ·mol-1 | Differential Scanning Calorimetry |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | TBD | kJ·mol-1 | Combustion Calorimetry |

| Molar Heat Capacity (liquid) at 298.15 K | Cp,m(l) | TBD | J·K-1·mol-1 | Differential Scanning Calorimetry |

| Enthalpy of Vaporization at 298.15 K | ΔvapH | TBD | kJ·mol-1 | Static Method / Clausius-Clapeyron |

TBD: To Be Determined experimentally.

Conclusion: An Integrated Approach to Thermodynamic Characterization

The comprehensive thermodynamic characterization of a key synthetic intermediate like N-cyclohexyl-2-methylaniline is a foundational activity in modern drug development and chemical manufacturing. It requires a logically sequenced and methodologically sound approach, beginning with the analysis of phase behavior, progressing to the cornerstone determination of the enthalpy of formation, and concluding with the characterization of phase equilibria such as vaporization.

By employing authoritative techniques like Differential Scanning Calorimetry, bomb calorimetry, and static vapor pressure measurement, researchers can build a self-consistent and trustworthy dataset. This data is not merely a collection of numbers; it is the empirical bedrock upon which process safety, reaction optimization, and purification strategies are built. Furthermore, this high-quality experimental data serves as the essential validation standard for computational chemistry models, enabling reliable in silico prediction for future candidate molecules and accelerating the development timeline. This integrated experimental and computational workflow represents best practice in the field, ensuring both scientific rigor and programmatic efficiency.

References

-

Title: Principles of Thermal Analysis and Calorimetry Source: Edited by P.J. Haines, Royal Society of Chemistry URL: [Link] (This book provides a comprehensive overview of the principles and applications of DSC and other thermoanalytical techniques.)

-

Title: Experimental Chemical Thermodynamics, Volume I: Combustion Calorimetry Source: Edited by Stig Sunner and Månsson M., Pergamon Press URL: [Link] (This is a foundational text detailing the theory, apparatus, and procedures for high-precision combustion calorimetry of organic compounds.)

-

Title: The measurement of vapour pressures of organic compounds Source: The Journal of Chemical Thermodynamics URL: [Link] (This journal is a primary source for peer-reviewed papers on vapor pressure measurement techniques, including the static method and Knudsen effusion.)

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link] (An authoritative and comprehensive database for chemical and thermodynamic data, serving as a reference for standard values, such as the enthalpies of formation for CO₂ and H₂O.)

A Technical Guide to the Solubility of N-cyclohexyl-2-methylaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-cyclohexyl-2-methylaniline in organic solvents. While specific quantitative solubility data for this compound is not widely published, this document synthesizes fundamental physicochemical principles, theoretical prediction models, and robust experimental protocols to empower researchers, scientists, and drug development professionals. By detailing the molecular characteristics of N-cyclohexyl-2-methylaniline, this guide explains the causal factors governing its solubility behavior. It presents a detailed, field-proven methodology for quantitative solubility determination and a logical workflow for qualitative analysis, enabling users to generate reliable data for critical applications in synthesis, purification, and formulation.

Introduction and Physicochemical Profile

N-cyclohexyl-2-methylaniline (CAS No. 14185-37-6) is a secondary arylamine with a molecular formula of C13H19N and a molecular weight of approximately 189.30 g/mol .[1] Its structure, featuring a cyclohexyl group and a methyl-substituted aniline ring, dictates its solubility profile. Understanding this profile is paramount for its effective use in organic synthesis, as a chemical intermediate, or in the development of pharmaceutical products where it may serve as a building block.

The key to predicting its solubility lies in analyzing its molecular structure:

-

Aromatic Ring (Aniline Moiety): The phenyl group is inherently nonpolar and contributes to solubility in aromatic and nonpolar solvents through van der Waals interactions.

-

Cyclohexyl Group: This bulky, saturated aliphatic ring is highly nonpolar (lipophilic) and significantly enhances the molecule's affinity for nonpolar solvents like alkanes and ethers.

-

Secondary Amine (-NH-): The nitrogen atom with its lone pair of electrons introduces polarity and makes the molecule a weak base. It can act as a hydrogen bond acceptor, suggesting potential solubility in polar aprotic solvents and, to a lesser extent, polar protic solvents.

-

Methyl Group (-CH3): The ortho-methyl group on the aniline ring adds to the steric hindrance around the amine, which may slightly modulate its interaction with solvent molecules.

Overall, N-cyclohexyl-2-methylaniline is a predominantly nonpolar, lipophilic molecule with a single polar functional group. This structure suggests poor solubility in water but good solubility in a range of organic solvents. The principle of "like dissolves like" is the foundational concept here; solvents with similar polarity and intermolecular force characteristics will be most effective at dissolving this compound.[2]

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models can provide valuable predictive insights, saving time and resources.

Qualitative Prediction based on Polarity

We can classify common organic solvents and predict the likely solubility of N-cyclohexyl-2-methylaniline:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The large nonpolar surface area from the cyclohexyl and phenyl rings suggests high solubility in these solvents. The weak intermolecular forces in these solvents are easily overcome to accommodate the solute molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments that can interact with the polar amine group. Good to moderate solubility is expected.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the amine group can accept a hydrogen bond, the molecule lacks a donor proton (like an -OH or primary amine). Its large nonpolar character will likely limit its solubility in highly polar protic solvents. Therefore, moderate to low solubility is predicted.

-

Aqueous Solvents (e.g., Water): The molecule's high lipophilicity and lack of extensive hydrogen bonding capability predict very low to negligible solubility in water.[3][4]

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5] The core principle is that substances with similar HSP values are likely to be miscible.[6]

The HSP for a solute (like N-cyclohexyl-2-methylaniline) can be determined experimentally by testing its solubility in a range of characterized solvents. Once the solute's HSP values (δD_solute, δP_solute, δH_solute) and its interaction radius (R₀) are known, the compatibility with any solvent can be predicted by calculating the "distance" (Ra) between them in Hansen space:

Ra = √[4(δD_solv - δD_solute)² + (δP_solv - δP_solute)² + (δH_solv - δH_solute)²]

A Relative Energy Difference (RED) number is then calculated as RED = Ra / R₀.

-

RED < 1.0: High probability of solubility.

-

RED = 1.0: Boundary condition, partial solubility likely.

-

RED > 1.0: Low probability of solubility.

While the specific HSP values for N-cyclohexyl-2-methylaniline are not published, this framework provides a powerful tool for systematically selecting or designing an optimal solvent system.[6][7]

Qualitative and Quantitative Solubility Determination

Given the absence of published data, experimental determination is essential. The following protocols provide a systematic approach for both qualitative classification and precise quantitative measurement.

Workflow for Solubility Classification

This workflow allows for the rapid classification of the compound's acidic/basic nature and general solubility, which is a crucial first step in many organic chemistry procedures.[8][9]

Caption: Logical workflow for the qualitative solubility classification of an organic amine.

Protocol:

-

Water Solubility: To ~20 mg of the compound in a test tube, add 1 mL of deionized water. Agitate vigorously for 1 minute. Observe for dissolution. N-cyclohexyl-2-methylaniline is expected to be insoluble.

-

Acid Solubility (5% HCl): To the water-insoluble sample, add 1 mL of 5% aqueous HCl. Agitate. As a base, the amine group will be protonated to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). Dissolution indicates a basic compound.[9] This is the expected result.

-

Base Solubility (5% NaOH): If the compound were insoluble in both water and 5% HCl, 1 mL of 5% aqueous NaOH would be added to a fresh sample to test for acidic functional groups. N-cyclohexyl-2-methylaniline is not expected to dissolve in NaOH.[8]

Quantitative Solubility Measurement (Isothermal Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and is a reliable method for determining the saturation concentration of a solute in a solvent.[10][11]

Principle: An excess amount of the solute is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid and the concentration of the solute in the clear supernatant is determined analytically.[11][12]

Step-by-Step Methodology:

-

Preparation:

-

Select a series of organic solvents of interest (e.g., Toluene, Ethyl Acetate, Ethanol).

-

Prepare several vials for each solvent to test equilibration time (e.g., 4h, 8h, 24h).

-

Ensure the temperature of a shaker bath or incubator is precisely controlled (e.g., 25.0 ± 0.5 °C).

-

-

Equilibration:

-

Add an excess amount of N-cyclohexyl-2-methylaniline to each vial. "Excess" means enough solid is visible at the end of the experiment. A starting point is ~100 mg of solute per 1-2 mL of solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and agitate vigorously. The agitation must be sufficient to create a fine suspension of the solid in the liquid.

-

-

Phase Separation:

-

After the designated time, stop agitation and allow the vials to rest in the temperature bath for at least 24 hours to allow undissolved material to settle.

-

Causality Check: This settling period is critical to avoid contamination of the sample with microscopic, undissolved particles.

-

For a more rapid and effective separation, centrifuge the vials at a controlled temperature.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a pre-weighed volumetric flask.

-

Self-Validation: Filtering is a mandatory step to ensure only the dissolved solute is being measured.

-

Record the exact volume of the aliquot taken.

-

Dilute the sample to the flask's mark with a suitable solvent (often the same solvent or one appropriate for the analytical technique).

-

Determine the concentration of N-cyclohexyl-2-methylaniline in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A pre-established calibration curve is required for this quantification.

-

-

Data Calculation and Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Plot the measured solubility against equilibration time (4h, 8h, 24h). The solubility value should plateau, indicating that equilibrium has been reached. If the 24h value is higher than the 8h value, the experiment should be repeated with longer incubation times.

-

Express the final solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Table 1: Hypothetical Solubility Data for N-cyclohexyl-2-methylaniline at 25°C (Note: This table is for illustrative purposes to show how data should be presented. Actual values must be determined experimentally.)

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Value (e.g., g/100 mL) |

| Nonpolar | Toluene | High | [Value to be inserted] |

| Nonpolar | Heptane | High | [Value to be inserted] |

| Polar Aprotic | Ethyl Acetate | Good | [Value to be inserted] |

| Polar Aprotic | Dichloromethane | Good | [Value to be inserted] |

| Polar Protic | Ethanol | Moderate | [Value to be inserted] |

| Polar Protic | Methanol | Low | [Value to be inserted] |

Practical Implications for Research and Development

-

Reaction Chemistry: Selecting a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. For N-cyclohexyl-2-methylaniline, nonpolar solvents like toluene or polar aprotic solvents may be ideal.

-

Purification: Solubility differences are the basis of crystallization. To purify this compound, an ideal solvent system would be one in which it is highly soluble at elevated temperatures but sparingly soluble at low temperatures, allowing for high recovery of pure crystals upon cooling.

-

Formulation: In drug development, if this molecule is part of an active pharmaceutical ingredient (API), understanding its solubility in pharmaceutically acceptable solvents and co-solvents is critical for developing stable liquid formulations.

-

Analytical Chemistry: The choice of solvent (mobile phase in HPLC or dissolution solvent for GC) directly impacts the quality of analytical results. The high solubility in common organic solvents makes it amenable to standard chromatographic techniques.

Conclusion

While published quantitative solubility data for N-cyclohexyl-2-methylaniline is scarce, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. Its predominantly nonpolar structure, composed of cyclohexyl and substituted phenyl rings, renders it highly soluble in nonpolar and polar aprotic organic solvents and poorly soluble in water. This guide provides the necessary theoretical foundation and detailed, robust experimental protocols for researchers to confidently and accurately determine the solubility of N-cyclohexyl-2-methylaniline in any solvent of interest. Such empirical data is indispensable for the successful application of this compound in research and industrial settings.

References

- Yufeng, M. Chemical Properties, Uses, Production. Published online September 20, 2024.

-

PubChem. N-cyclohexyl-2-methylaniline. National Center for Biotechnology Information. Available from: [Link]

- University of Toronto. Solubility of Organic Compounds. Published online August 31, 2023.

-

Wikipedia. N-Methylaniline. Wikimedia Foundation. Available from: [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

-

Burke, J. Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, Vol. 3, 1984. Available from: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link]

-

FooDB. Showing Compound N-Methylaniline (FDB003963). FooDB. Available from: [Link]

-

Solubility of Things. N-Methylaniline. Solubility of Things. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Wikimedia Foundation. Available from: [Link]

-

Cole, C. et al. Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 2021. Available from: [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. Analytice. Published online August 7, 2017. Available from: [Link]

-

Jørgensen, M. et al. Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 2021. Available from: [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. Available from: [Link]

-

Chemsrc. N-Cyclohexyl-N-methylcyclohexanamine. Chemsrc. Available from: [Link]

-

Hansen, C. M. Hansen Solubility Parameters. hansen-solubility.com. Available from: [Link]

-

Vreysen, S. et al. Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 2019. Available from: [Link]

-

Hartwig, A. et al. N‐Methylaniline. The MAK-Collection for Occupational Health and Safety, 2017. Available from: [Link]

-

Gissi, A. et al. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 2021. Available from: [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Published online May 9, 2018. Available from: [Link]

Sources

- 1. N-cyclohexyl-2-methylaniline | C13H19N | CID 12221445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Parameters-- [cool.culturalheritage.org]

- 3. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. paint.org [paint.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. oecd.org [oecd.org]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity of N-cyclohexyl-2-methylaniline

Introduction to N-cyclohexyl-2-methylaniline and its Analogs

N-cyclohexyl-2-methylaniline is an aromatic amine with a molecular structure that suggests its potential utility in various chemical syntheses, possibly as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty polymers. Its structure combines features of both N-methylaniline and N-cyclohexylaniline, making their safety profiles relevant for hazard assessment.

N-methylaniline is a widely used industrial chemical and a known metabolite of certain drugs. Its toxicology is well-documented, with established effects on the hematopoietic system.[1]

N-cyclohexylaniline serves as a key intermediate in the rubber industry and its toxicological profile, particularly concerning skin and eye irritation, is of comparative interest.

This guide will systematically deconstruct the available safety and toxicity data for these analogs to build a cohesive and cautionary profile for N-cyclohexyl-2-methylaniline.

Physicochemical Properties and Their Implications for Toxicity

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn governs its toxicity.

| Property | N-cyclohexyl-2-methylaniline (Predicted/Observed) | N-methylaniline | N-cyclohexylaniline |

| Molecular Formula | C13H19N | C7H9N | C12H17N |

| Molecular Weight | 189.30 g/mol | 107.15 g/mol | 175.28 g/mol |

| Appearance | Yellow oil[2] | Yellow to light brown oily liquid | - |

| Boiling Point | 80-82 °C @ 0.05 Torr[2] | 195 °C | - |

| Water Solubility | Likely low | 30g/L | - |

| Log P (Octanol/Water Partition Coefficient) | Predicted to be higher than N-methylaniline | - | - |

The higher molecular weight and likely higher lipophilicity (Log P) of N-cyclohexyl-2-methylaniline compared to N-methylaniline suggest a greater potential for bioaccumulation and skin penetration.

Caption: Structural comparison and predicted properties.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a predicted hazard profile for N-cyclohexyl-2-methylaniline can be extrapolated from its analogs.

| Hazard Class | Predicted for N-cyclohexyl-2-methylaniline | N-methylaniline Classification | N-cyclohexylaniline Classification |

| Acute Oral Toxicity | Category 3 or 4 | Category 3 (Toxic if swallowed)[3] | Category 4 (Harmful if swallowed)[4] |

| Acute Dermal Toxicity | Category 3 or 4 | Category 3 (Toxic in contact with skin)[3] | - |

| Acute Inhalation Toxicity | Category 3 or 4 | Category 3 (Toxic if inhaled)[3] | Category 4 (Harmful if inhaled)[4] |

| Skin Corrosion/Irritation | Category 1B or 2 | - | Category 2 (Causes skin irritation)[4] |

| Serious Eye Damage/Irritation | Category 1 or 2 | - | Category 2 (Causes serious eye irritation)[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Category 2 (May cause damage to organs through prolonged or repeated exposure)[3] | - |

| Hazardous to the Aquatic Environment | Acute and Chronic Category 1 or 2 | Acute Category 1, Chronic Category 1 (Very toxic to aquatic life with long lasting effects)[3] | - |

Hazard Statements (Predicted for N-cyclohexyl-2-methylaniline):

-

H301/302: Toxic or harmful if swallowed.

-

H311/312: Toxic or harmful in contact with skin.

-

H331/332: Toxic or harmful if inhaled.

-

H314/315: Causes severe skin burns and eye damage or causes skin irritation.

-

H318/319: Causes serious eye damage or causes serious eye irritation.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410/411: Very toxic or toxic to aquatic life with long lasting effects.

Toxicological Profile: A Mechanistic Perspective

The toxicity of aniline derivatives is often linked to their metabolism, which can lead to the formation of reactive intermediates.

Acute Toxicity

The primary routes of acute exposure are oral, dermal, and inhalation. For N-methylaniline, the LD50 (oral, rabbit) is reported as 280 mg/kg, indicating significant toxicity.[5] The toxic effects of N-methylaniline are primarily due to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's oxygen-carrying capacity.[6] Symptoms of acute exposure can include headache, dizziness, nausea, and cyanosis (a bluish discoloration of the skin).[6] Given the structural similarities, N-cyclohexyl-2-methylaniline is likely to exhibit a similar toxicological profile upon acute exposure.

Chronic Toxicity and Carcinogenicity

Chronic exposure to N-methylaniline has been associated with damage to the liver, kidneys, and hematopoietic system.[7] There is also evidence suggesting a potential for carcinogenicity, particularly concerning bladder cancer, though this is an area of ongoing research.[7] The International Agency for Research on Cancer (IARC) has not classified N-cyclohexyl-2-methylaniline, but it is prudent to handle it as a potential carcinogen based on the data for related aromatic amines.

Ecotoxicity

N-methylaniline is classified as very toxic to aquatic life with long-lasting effects.[3] This is a common feature of many aniline derivatives, which can be persistent in the environment and exhibit toxicity to aquatic organisms even at low concentrations.[8] Therefore, N-cyclohexyl-2-methylaniline should be considered a significant environmental hazard, and its release into waterways must be strictly avoided.

Exposure Controls and Personal Protection

A robust safety protocol is essential when handling N-cyclohexyl-2-methylaniline, predicated on the "Hierarchy of Controls."

Caption: Hierarchy of controls for chemical safety.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]

-

Use of a closed system is recommended for transfers and reactions to minimize the release of vapors.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[9]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the specific glove material should be verified.

-

Lab Coat: A chemically resistant lab coat or apron is required.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

In Case of a Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Conclusion: A Call for Caution and Further Research

While a definitive safety data sheet for N-cyclohexyl-2-methylaniline is not yet widely available, a critical evaluation of its structural analogs provides a strong basis for a precautionary approach. The evidence suggests that this compound is likely to be toxic if swallowed, inhaled, or in contact with the skin. It may also cause serious eye and skin irritation and pose a significant long-term threat to aquatic ecosystems.

Researchers, scientists, and drug development professionals are urged to handle N-cyclohexyl-2-methylaniline with the utmost care, implementing stringent engineering controls and utilizing appropriate personal protective equipment. Furthermore, this analysis underscores the critical need for comprehensive toxicological and ecotoxicological testing of N-cyclohexyl-2-methylaniline to establish a definitive safety profile and to ensure its safe handling and use in the future.

References

- TCI Chemicals. (2025, January 9).

- Sigma-Aldrich. (2025, May 6).

- Fisher Scientific. (2010, November 26).

- CPAchem Ltd. (2023, March 24). Safety data sheet according to 1907/2006/EC, Article 31.

- Thermo Fisher Scientific. (2024, April 29).

- LookChem.

- Fisher Scientific. (2009, October 20).

- Fisher Scientific. (2023, September 1).

-

PubChem. N-cyclohexyl-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- CDH Fine Chemical.

-

PMC. (2021). A framework for prioritizing contaminants in retrospective ecological assessments: Application in the Milwaukee Estuary (Milwaukee, WI). Retrieved from [Link]

-

PubMed. (2016, May 15). Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals. Retrieved from [Link]

-

PMC. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]

-

ResearchGate. (2001). Developments in ecotoxicity testing. Retrieved from [Link]

- Fisher Scientific. (2009, October 20).

-

ECHA. N-methylaniline - Substance Information. Retrieved from [Link]

-

Publisso. (2025, August 8). N‐Methylaniline - Journals Overview. Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [mobileroadie.com]

- 2. cpachem.com [cpachem.com]

- 3. fishersci.ie [fishersci.ie]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]

- 7. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. file1.lookchem.com [file1.lookchem.com]

Resolving the Identity and Synthetic Methodologies of N-Cyclohexyl-2-methylaniline

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: The "Difference" Paradox

In the fields of synthetic chemistry and drug development, nomenclatural divergence often creates artificial distinctions between identical chemical entities. The inquiry regarding the difference between N-cyclohexyl-2-methylaniline and N-cyclohexyl-o-toluidine is a prime example of this phenomenon.

From a structural and chemical standpoint, there is zero difference between the two [1]. They are synonymous identifiers for the exact same secondary amine, registered under CAS Number 14185-37-6 [2][3]. The distinction is purely semantic, rooted in the evolution of chemical nomenclature:

-

"2-methylaniline" is the systematic IUPAC nomenclature for an aniline ring with a methyl group at the ortho position.

-

"o-toluidine" is the historically retained, trivial (common) name for the exact same substructure.

This whitepaper deconstructs this nomenclatural equivalence, establishes the physicochemical profile of the compound, and provides field-proven, self-validating synthetic protocols for its preparation and downstream application.

Nomenclatural Divergence & Chemical Identity

Understanding the structural mapping of this compound is critical for literature reviews and regulatory submissions, where both names are used interchangeably[1][3].

Fig 1. Nomenclatural convergence of N-cyclohexyl-2-methylaniline and N-cyclohexyl-o-toluidine.

Table 1: Physicochemical Profile

To ensure rigorous tracking in laboratory inventories, the following standardized data should be utilized[1][3]:

| Parameter | Identifier / Value |

| Primary IUPAC Name | N-cyclohexyl-2-methylaniline |

| Synonyms | N-cyclohexyl-o-toluidine; Benzenamine, N-cyclohexyl-2-methyl- |

| CAS Registry Number | 14185-37-6 |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| SMILES String | CC1=CC=CC=C1NC2CCCCC2 |

Synthetic Methodologies & Mechanistic Causality

As a secondary amine, N-cyclohexyl-2-methylaniline can be synthesized via two primary mechanistic routes: Buchwald-Hartwig Cross-Coupling and Reductive Amination . The choice of route depends on precursor availability and scale.

Fig 2. Synthetic workflows for CAS 14185-37-6 via cross-coupling and reductive amination.

Route A: Buchwald-Hartwig Amination

Mechanistic Causality: Coupling an aliphatic amine (cyclohexylamine) with an ortho-substituted aryl halide (2-bromotoluene) is notoriously difficult due to steric hindrance and the competing β-hydride elimination pathway. To overcome this, Pd(I) dimer precatalysts supported by bulky biaryl phosphine ligands (e.g., JohnPhos or DavePhos) are utilized[4][5]. The extreme steric bulk of the ligand forces the palladium center into a highly reactive, low-coordinate state, which drastically accelerates the reductive elimination step—the rate-limiting bottleneck in C-N bond formation—while suppressing unwanted side reactions[4].

Self-Validating Protocol (Lab Scale):

-

Preparation: In a nitrogen-filled glovebox, combine cyclohexylamine (3.5 mmol), sodium tert-butoxide (NaOtBu, 3.5 mmol), and 2-bromotoluene (2.5 mmol) in 2.5 mL of anhydrous dioxane[4][5]. Causality for Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the formation of the crucial palladium-amido intermediate.

-

Catalyst Addition: Add 0.5 mol% of the Pd(I) dimer precatalyst (e.g., [Pd(JohnPhos)(μ-I)]2)[4][5].

-

Reaction: Seal the vessel, remove it from the glovebox, and heat to 80°C for exactly 1 hour[4][5].

-

In-Process Control (IPC): Monitor via GC-MS. The reaction is complete when the 2-bromotoluene peak (m/z 170/172) is fully consumed.

-

Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and purify the crude product via silica gel chromatography using dichloromethane (CH2Cl2) as the eluent[4][5].

Route B: Reductive Amination

Mechanistic Causality: For industrial scale-up, reductive amination is preferred due to the low cost of precursors (cyclohexanone and 2-methylaniline). The reaction proceeds via the condensation of the amine and ketone to form an imine/enamine intermediate. A heterogeneous palladium catalyst (e.g., 5% Pd/C or PdHx/Al2O3) under a hydrogen atmosphere selectively reduces the C=N double bond without over-reducing the aromatic ring[6][7].

Self-Validating Protocol (Scale-Up):

-

Preparation: Charge a stainless steel autoclave with 5% Pd/C catalyst, cyclohexanone, and 2-methylaniline[8][9].

-

Atmosphere Exchange: Purge the autoclave thoroughly with nitrogen, followed by hydrogen gas to establish a reducing environment[8][9].

-

Reaction: Pressurize with H2 (typically 1-5 atm) and heat to 50°C–200°C depending on the specific catalyst kinetics[6][8]. Stir continuously for 3 to 5 hours[6][8].

-

IPC: Extract an aliquot and analyze via GC-FID using p-tert-butylbenzene as an internal standard to quantify the conversion of 2-methylaniline[6].

-

Workup: Cool the reactor, vent the hydrogen safely, and filter off the Pd/C catalyst. The filtrate is then subjected to fractional distillation to isolate the pure N-cyclohexyl-2-methylaniline[8][9].

Applications in Drug Development & Materials Science

N-cyclohexyl-2-methylaniline serves as a highly versatile building block:

-

Azo Dye Synthesis: It acts as a robust aniline coupler. When reacted with diazotized 5-amino-4-nitropyrazole compounds, it yields disperse azo dyes that exhibit exceptional fastness to light, washing, and sublimation on hydrophobic textile fibers (e.g., polyesters and polyamides)[10].

-

Substituted Diphenylamines: It is a critical byproduct/intermediate in the synthesis of nucleus-substituted diphenylamines. These derivatives are heavily utilized as intermediates for fluoran dyes in pressure-sensitive recording papers, as well as compounding agents in rubber manufacturing[9].

Analytical Validation Metrics

To ensure the trustworthiness of the synthesized batch, scientists must validate the product against the following analytical markers.

Table 2: Experimental Characterization Data

| Analytical Method | Expected Validation Markers |

| High-Resolution Mass Spectrometry (HRMS) | DART/ESI positive mode: [M+H]+ calculated for C13H20N+ is 190.1596 [5]. |

| 1H NMR (400 MHz, CDCl3) | Aromatic protons (4H, multiplet, ~6.5-7.2 ppm), NH (br s, 1H, ~3.3 ppm), Cyclohexyl methine (1H, ~3.2 ppm), Aryl-CH3 (3H, singlet, ~2.1 ppm), Cyclohexyl-CH2 (10H, multiplet, 1.1-2.1 ppm)[5][6]. |

| Chromatographic Retention | Exhibits high lipophilicity; elutes rapidly on normal-phase silica gel using non-polar solvent systems (e.g., Hexane/EtOAc or pure CH2Cl2)[4][5]. |

References

- ChemicalBook. "14185-37-6 | CAS数据库".

- Sigma-Aldrich. "N-cyclohexyl-2-methylaniline | 14185-37-6".

- The Royal Society of Chemistry. "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands SUPPLEMENTARY INFORMATION".

- The Royal Society of Chemistry. "N-alkylation of Amines with Phenols over Highly Active Heterogeneous Palladium Hydride Catalysts".

- Google Patents (EP0595332B1). "Process for the preparation of diphenylamine or nucleus-substituted derivative thereof".

- Google Patents. "Azo dyes from 5-amino-4-nitropyrazole compounds and aniline couplers".

Sources

- 1. 14185-37-6 | CAS数据库 [m.chemicalbook.com]

- 2. molcore.com [molcore.com]

- 3. N-cyclohexyl-2-methylaniline | 14185-37-6 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. EP0595332B1 - Process for the preparation of diphenylamine or nucleus-substituted derivative thereof - Google Patents [patents.google.com]

- 8. EP0595332B1 - Process for the preparation of diphenylamine or nucleus-substituted derivative thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US4650861A - Azo dyes from 5-amino-4-nitropyrazole compounds and aniline couplers - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-cyclohexyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexyl-2-methylaniline, a substituted aniline derivative of increasing interest in synthetic chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for its characterization.

Introduction: Understanding the Significance of N-cyclohexyl-2-methylaniline

N-cyclohexyl-2-methylaniline belongs to the broad class of N-substituted aniline derivatives. The unique structural combination of a cyclohexyl group and a methyl-substituted phenyl ring attached to a secondary amine imparts specific steric and electronic properties. These characteristics make it a valuable building block in the synthesis of a variety of organic molecules, including potential pharmaceutical intermediates and specialized polymers. An in-depth understanding of its fundamental properties, such as molecular weight and density, is paramount for its effective use in research and development, ensuring accuracy in stoichiometric calculations, reaction modeling, and process scale-up.

Physicochemical Properties: A Quantitative Overview

The intrinsic properties of a molecule are dictated by its structure. For N-cyclohexyl-2-methylaniline, the molecular weight is a direct calculation from its atomic constituents, while its density is an empirical value reflecting its molecular packing in a liquid state.

| Property | Value | Source |

| Molecular Weight | 189.30 g/mol | PubChem CID 12221445[1] |

| Density | Not Experimentally Determined | - |

Note on Density: As of the latest literature review, a specific experimentally determined density for N-cyclohexyl-2-methylaniline has not been reported. However, for a structurally related compound, N,N-dicyclohexylmethylamine, a density of 0.912 g/cm³ at 25 °C has been documented. This value may serve as a useful, albeit approximate, estimation for N-cyclohexyl-2-methylaniline, given the structural similarities. It is crucial for any application requiring precise density values that this property be determined experimentally.

Part 1: Determination of Molecular Weight

The molecular weight of a novel or uncharacterized compound is a foundational piece of data. While the theoretical molecular weight can be calculated from the molecular formula (C₁₃H₁₉N), experimental verification is essential to confirm the identity and purity of the substance. Mass spectrometry is the definitive technique for this purpose.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. By analyzing the m/z values of the molecular ion and its isotopes, an accurate molecular weight can be determined.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small quantity (typically 1 mg/mL) of N-cyclohexyl-2-methylaniline in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution with known m/z peaks across the desired mass range. This ensures the accuracy of the mass measurement.

-

-

Sample Infusion and Ionization:

-

Introduce the sample solution into the ionization source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

For ESI, a high voltage is applied to the sample as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The analyzer detects the abundance of ions at each m/z value.

-

-

Data Acquisition and Interpretation:

-

Acquire the mass spectrum, which will show a peak corresponding to the protonated molecule [M+H]⁺.

-

The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of the [M+H]⁺ ion.

-

The isotopic distribution pattern should also be examined to confirm the elemental composition.

-

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Part 2: Determination of Density

Density, an intrinsic physical property, is crucial for a variety of applications, from solvent measurements to material science. The density of a liquid can be determined with high accuracy using a pycnometer or with reasonable precision using standard laboratory equipment.

Experimental Protocol: Density Determination using a Graduated Cylinder and Analytical Balance

Principle: Density is defined as mass per unit volume (ρ = m/V). This method involves measuring the mass of a known volume of the liquid.

Equipment:

-

10 mL or 25 mL graduated cylinder

-

Analytical balance (readable to at least 0.001 g)

-

Thermometer

-

N-cyclohexyl-2-methylaniline sample

Step-by-Step Methodology:

-

Measure the Mass of the Empty Graduated Cylinder:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the analytical balance and record its mass (m₁).

-

-

Measure a Known Volume of the Liquid:

-

Carefully add N-cyclohexyl-2-methylaniline to the graduated cylinder until the bottom of the meniscus aligns with a specific volume marking (e.g., 10.0 mL).

-

Record this volume (V).

-

-

Measure the Mass of the Graduated Cylinder and Liquid:

-

Place the graduated cylinder containing the liquid on the analytical balance and record the total mass (m₂).

-

-

Measure the Temperature:

-

Place a thermometer into the liquid in the graduated cylinder and record the temperature. Density is temperature-dependent.

-

-

Calculate the Density:

-

Calculate the mass of the liquid (m) by subtracting the mass of the empty cylinder from the total mass: m = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

-

Self-Validation and Trustworthiness: To ensure the accuracy of the measurement, the protocol should be repeated at least three times, and the average density should be reported. The precision of the graduated cylinder is the primary source of error; for higher accuracy, a pycnometer is recommended.

Caption: Experimental Workflow for Liquid Density Determination.

Applications and Safety Considerations

N-substituted anilines are versatile intermediates. N-cyclohexyl-2-methylaniline can potentially be used in the synthesis of:

-

Agrochemicals: As a precursor to herbicides or fungicides.

-

Dyes and Pigments: The aniline scaffold is fundamental to many chromophores.

-

Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients.

Safety: Aniline and its derivatives are generally considered hazardous. While a specific safety data sheet for N-cyclohexyl-2-methylaniline is not widely available, precautions for similar compounds should be followed. These typically include:

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Anilines can be toxic if ingested, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

PubChem. (n.d.). N-cyclohexyl-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclohexyl-2-methylaniline

This guide provides a comprehensive overview of the determination and significance of the boiling and melting points of N-cyclohexyl-2-methylaniline, a substituted aniline derivative of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physical properties of this compound for applications ranging from reaction optimization to formulation development.

Introduction: The Importance of Physical Constants

The melting and boiling points are fundamental physical constants of a pure substance. They are indispensable for the identification, purification, and handling of chemical compounds. For a compound like N-cyclohexyl-2-methylaniline, which finds potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals, a precise knowledge of these properties is paramount for process control and ensuring the purity of the final product.[1][2]

This guide will delve into the available data for N-cyclohexyl-2-methylaniline, provide a theoretical framework for estimating its boiling point at atmospheric pressure, and detail the rigorous experimental protocols for the accurate determination of its melting and boiling points.

Physicochemical Data for N-cyclohexyl-2-methylaniline

A thorough review of the scientific literature and chemical databases reveals limited experimentally determined physical data for N-cyclohexyl-2-methylaniline. The available and computed data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | PubChem[3] |

| Molecular Weight | 189.30 g/mol | PubChem[3] |

| Boiling Point | 80 - 82 °C at 0.05 Torr | Commercial Supplier Data |

| Melting Point | Not available in the literature | |

| Computed XLogP3 | 4.1 | PubChem[3] |

The notable absence of a reported melting point and a boiling point at standard atmospheric pressure necessitates a detailed discussion on the experimental determination and theoretical estimation of these values.

Boiling Point Analysis and Estimation

The experimentally reported boiling point of 80-82 °C at a reduced pressure of 0.05 Torr indicates that N-cyclohexyl-2-methylaniline is a relatively high-boiling liquid. The application of vacuum during distillation is a common practice for compounds that are susceptible to decomposition at their atmospheric boiling point or for those with very high boiling points.[4]

Theoretical Estimation of Atmospheric Boiling Point

In the absence of an experimentally determined boiling point at atmospheric pressure (760 Torr), an estimation can be made using the Clausius-Clapeyron equation or a pressure-temperature nomograph. The Clausius-Clapeyron equation relates the vapor pressure of a liquid to its temperature.[5] A simplified form of the equation is often sufficient for estimation purposes.

However, a more practical approach for a laboratory setting is the use of a pressure-temperature nomograph. This graphical tool allows for a rapid estimation of the boiling point at a different pressure, given a known boiling point at a specific pressure.

Workflow for Estimating Atmospheric Boiling Point using a Nomograph:

Caption: Logical workflow for estimating atmospheric boiling point using a nomograph.

Based on this method, the estimated atmospheric boiling point for N-cyclohexyl-2-methylaniline would be significantly higher than its boiling point under vacuum, likely in the range of 250-280 °C. This is a rough estimation, and experimental verification is crucial.

Experimental Determination of Boiling Point

The definitive boiling point of N-cyclohexyl-2-methylaniline should be determined experimentally. The following protocol outlines the micro-boiling point determination method, which is suitable for small sample quantities.

Protocol for Micro-Boiling Point Determination:

-

Sample Preparation: Place a small amount (0.2-0.3 mL) of N-cyclohexyl-2-methylaniline into a clean, dry test tube.

-

Capillary Insertion: Invert a melting point capillary tube and place it, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). The top of the liquid in the test tube should be below the level of the oil in the bath.

-

Observation: Heat the bath slowly (approximately 2-3 °C per minute). As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. This is due to the expansion of the air trapped inside.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the liquid has reached its boiling point. Record the temperature.

-

Confirmation: Remove the heat source and allow the bath to cool. The boiling will slow down, and at the moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this point is the boiling point of the liquid. Record this temperature.

Caption: Experimental workflow for micro-boiling point determination.

Melting Point Analysis

As no melting point data for N-cyclohexyl-2-methylaniline is readily available in the literature, its physical state at room temperature (liquid or solid) is not definitively established from these sources. However, based on its structural similarity to N-methylaniline, which has a melting point of -57 °C, and the presence of a flexible cyclohexyl group, it is highly probable that N-cyclohexyl-2-methylaniline is a liquid at room temperature.[6][7][8] Should the compound be a solid, the following protocol for melting point determination is recommended.

The Significance of a Sharp Melting Point